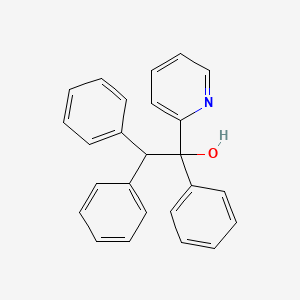![molecular formula C5H8N4O2S B13944717 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 37168-70-0](/img/structure/B13944717.png)
2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include substituted thiazoles and thiazolidines .
Applications De Recherche Scientifique
4-Thiazolecarboxylic acid, 2-[(aminoiminomethy)amino]-4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Compared to other thiazole derivatives, 4-thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazolidine-2,4-dione: Used in diabetes treatment.
Benzothiazole: Investigated for its anticancer potential.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of research.
Propriétés
Numéro CAS |
37168-70-0 |
|---|---|
Formule moléculaire |
C5H8N4O2S |
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
2-(hydrazinylmethylideneamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-8-2-7-5-9-3(1-12-5)4(10)11/h2-3H,1,6H2,(H,10,11)(H,7,8,9) |
Clé InChI |
SKFMHVRVWAHCIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(S1)N=CNN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)




![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)

![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)

